![molecular formula C20H15N3OS B2693975 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391862-64-9](/img/structure/B2693975.png)
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring, along with the naphthalene and carboxamide groups, contributes to the unique properties and reactivity of this compound.
Mécanisme D'action
Target of Action
The compound belongs to the class of 1,3,4-thiadiazole derivatives . Compounds in this class have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . They are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad range of activities exhibited by 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Based on the properties of similar compounds, it could potentially have antiviral, anti-inflammatory, and anticancer effects .
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other thiadiazole compounds, it is hypothesized that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide typically involves the reaction of 4-methylphenyl hydrazine with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Comparaison Avec Des Composés Similaires
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide can be compared with other 1,3,4-thiadiazole derivatives:
Similar Compounds: N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide, N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide.
Uniqueness: The presence of the naphthalene ring and carboxamide group in this compound contributes to its unique chemical and biological properties, distinguishing it from other thiadiazole derivatives.
Propriétés
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-6-8-15(9-7-13)19-22-23-20(25-19)21-18(24)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXMVBIZBZOLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2693893.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide](/img/structure/B2693895.png)
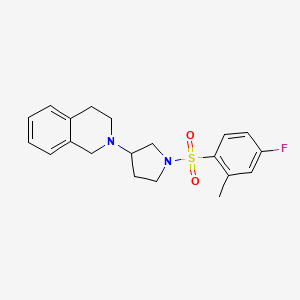
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2693897.png)
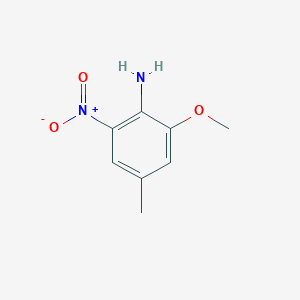
![1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one](/img/structure/B2693900.png)
![N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2693901.png)
![N-butyl-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2693902.png)
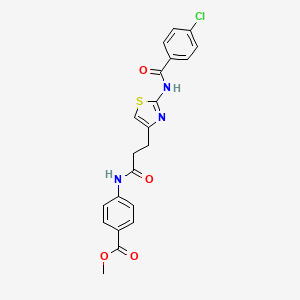
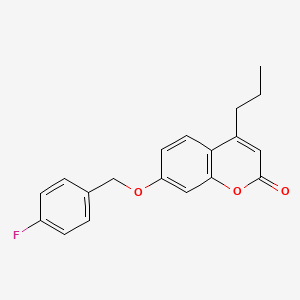
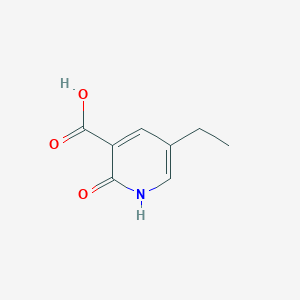
![5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2693909.png)
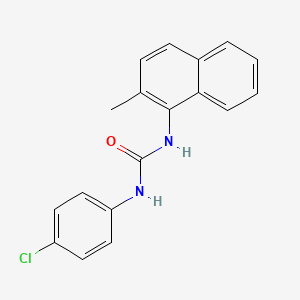
![1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2693915.png)
